molecular formula C14H11NO3S B8275039 4-[(4-Methoxyphenyl)sulfonyl]benzonitrile

4-[(4-Methoxyphenyl)sulfonyl]benzonitrile

Cat. No. B8275039
M. Wt: 273.31 g/mol
InChI Key: LNTJMNNOGKTOFL-UHFFFAOYSA-N
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Patent
US05100913

Procedure details

6 g (0.0248 mol) of 4-[(4-methoxyphenyl)thio]benzonitrile and then 18.45 g of magnesium monoperoxyphthalate hexahydrate are added to a mixture of 120 ml of ethanol and 12 ml of water. The reaction medium is kept at 40° C. for 20 minutes. After hydrolysis in iced water, the solution is filtered and the white solid is washed with water. 5.2 g (yield: 77%) of the expected product are thus obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH2:18].[OH2:19].O.O.O.O.C(O[O-])(=O)C1C(=CC=CC=1)C([O-])=O.[Mg+2].C(O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9]([C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=2)(=[O:19])=[O:18])=[CH:7][CH:8]=1 |f:1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1=CC=C(C#N)C=C1
Name
Quantity
18.45 g
Type
reactant
Smiles
O.O.O.O.O.O.C(C=1C(C(=O)[O-])=CC=CC1)(=O)O[O-].[Mg+2]
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered
WASH
Type
WASH
Details
the white solid is washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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